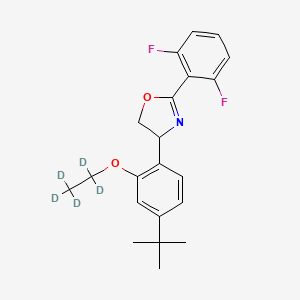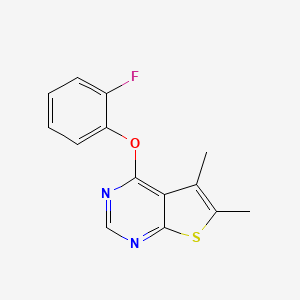
Nintedanib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nintedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib, as the incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib-d8 involves the incorporation of deuterium atoms into the molecular structure of nintedanib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated hydrogen gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Nintedanib-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield deuterated alcohols or amines .
Scientific Research Applications
Nintedanib-d8 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of nintedanib.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of nintedanib.
Drug-Drug Interaction Studies: To investigate potential interactions between nintedanib and other drugs.
Biological Research: To study the effects of nintedanib on cellular processes and signaling pathways.
Medical Research: To explore the therapeutic potential of nintedanib in various diseases, including cancer and fibrotic disorders .
Mechanism of Action
Nintedanib-d8, like nintedanib, exerts its effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis. These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By blocking these receptors, this compound inhibits the proliferation, migration, and differentiation of fibroblasts and endothelial cells, thereby reducing fibrosis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: Another antifibrotic drug used for the treatment of idiopathic pulmonary fibrosis. It has a different mechanism of action, primarily involving the inhibition of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
Imatinib: A tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. It targets BCR-ABL, c-KIT, and PDGFR.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. .
Uniqueness of Nintedanib-d8
This compound is unique due to its deuterated structure, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of nintedanib in biological systems .
Properties
Molecular Formula |
C31H33N5O4 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2 |
InChI Key |
CPMDPSXJELVGJG-BVUACPEDSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


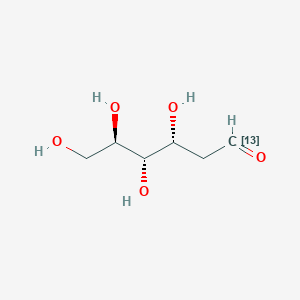
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

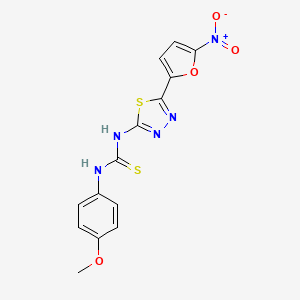
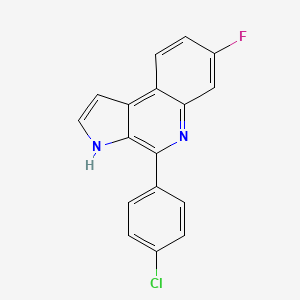
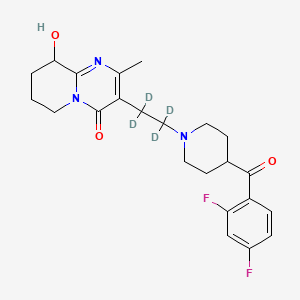

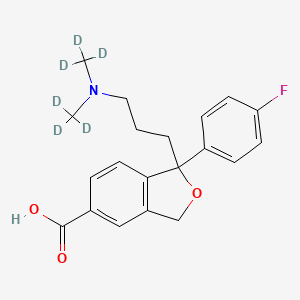
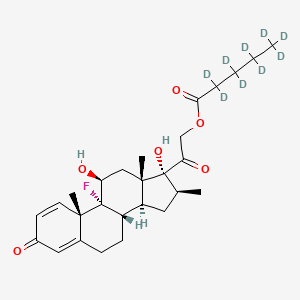
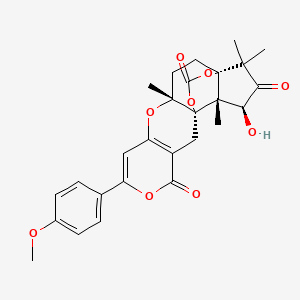
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

